![molecular formula C26H19N3O6S2 B1268270 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- CAS No. 57322-42-6](/img/structure/B1268270.png)
2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
Overview
Description
The compound “2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-” is a complex organic molecule. It is also known as C.I. Direct Black 4, disodium salt . This compound is often used in the chemical industry.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings, diazo groups (-N=N-), and sulfonic acid groups (-SO3H). The exact structure can be found in various chemical databases .Scientific Research Applications
Protein Electrophoresis
Alphamine Red R Base is used in protein electrophoresis . Protein electrophoresis is a method used to separate proteins based on their size and charge . The compound could potentially be used as a stain in this process.
Organic Light Emitting Diodes (OLEDs)
The compound has been mentioned in the context of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in displays and light sources that contribute towards energy conservation . Alphamine Red R Base could potentially be used in the fabrication of these devices.
Chemical Synthesis
Alphamine Red R Base could potentially be used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Biological Research
While there isn’t specific information available on the use of Alphamine Red R Base in biological research, Schiff-base ligands, a class of compounds to which Alphamine Red R Base belongs, have been shown to have potential bioactive properties .
Pharmaceutical Research
Alphamine Red R Base is available for pharmaceutical testing . This suggests that it could potentially be used in drug discovery and development processes.
Material Science
Alphamine Red R Base could potentially be used in material science . Its potential use in OLEDs suggests that it could be used in the development of new materials.
Analytical Chemistry
Alphamine Red R Base could potentially be used in analytical chemistry . Its availability from chemical suppliers and its potential use in chemical synthesis suggest that it could be used in various analytical techniques.
Mechanism of Action
properties
IUPAC Name |
3-[(4-anilinonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O6S2/c30-36(31,32)20-11-10-17-15-25(26(37(33,34)35)16-18(17)14-20)29-28-24-13-12-23(21-8-4-5-9-22(21)24)27-19-6-2-1-3-7-19/h1-16,27H,(H,30,31,32)(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIEJHQLIHWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=C(C=CC5=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886224 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |
CAS RN |
57322-42-6 | |
Record name | 3-[2-[4-(Phenylamino)-1-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57322-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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